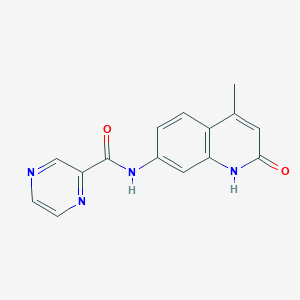

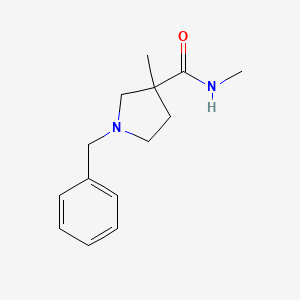

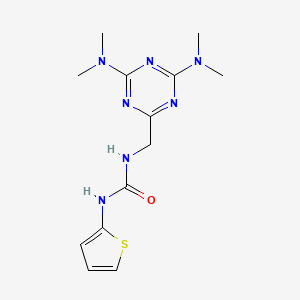

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as quinolones . Quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives like “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” often involves reactions with various reagents . For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride .Molecular Structure Analysis

Quinolin-2,4-dione, a core structure in “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide”, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are often used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Physical And Chemical Properties Analysis

The spectral data of a similar compound, N’-(1-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-ethylidene)-acetohydrazide, exhibits an IR band at 3147.83 cm −1 due to the presence of N–H stretch of secondary amine .Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activity . This suggests that “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activity . This indicates a potential application of the compound in the treatment of HIV.

Antibacterial and Antifungal Activity

The compound could potentially have antibacterial and antifungal properties . This could make it useful in the development of new antibiotics or antifungal medications.

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant activity . This suggests that “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” could potentially be used in the treatment of blood clotting disorders.

Central Nervous System Stimulant

The compound could potentially act as a central nervous system stimulant . This could make it useful in the treatment of conditions like depression or ADHD.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been shown to have interesting pharmaceutical and biological activities .

Mode of Action

It is known that quinoline derivatives can display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that quinoline derivatives have roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as 4-hydroxy-2-quinolones, have been studied .

Result of Action

Similar compounds have been shown to have unique biological activities .

Orientations Futures

Quinolones and their derivatives continue to be a focus in drug research and development due to their promising pharmaceutical and biological activities . Future research may explore the potential of “N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide” and similar compounds in various therapeutic applications.

Propriétés

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-9-6-14(20)19-12-7-10(2-3-11(9)12)18-15(21)13-8-16-4-5-17-13/h2-8H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTGLUUDYNAVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2881188.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2881209.png)